(2,2-Dimethoxyethyl)[(4-ethoxyphenyl)methyl]amine (2,2-Dimethoxyethyl)[(4-ethoxyphenyl)methyl]amine
Brand Name: Vulcanchem
CAS No.: 1178640-57-7
VCID: VC7195978
InChI: InChI=1S/C13H21NO3/c1-4-17-12-7-5-11(6-8-12)9-14-10-13(15-2)16-3/h5-8,13-14H,4,9-10H2,1-3H3
SMILES: CCOC1=CC=C(C=C1)CNCC(OC)OC
Molecular Formula: C13H21NO3
Molecular Weight: 239.315

(2,2-Dimethoxyethyl)[(4-ethoxyphenyl)methyl]amine

CAS No.: 1178640-57-7

Cat. No.: VC7195978

Molecular Formula: C13H21NO3

Molecular Weight: 239.315

* For research use only. Not for human or veterinary use.

(2,2-Dimethoxyethyl)[(4-ethoxyphenyl)methyl]amine - 1178640-57-7

Specification

CAS No. 1178640-57-7
Molecular Formula C13H21NO3
Molecular Weight 239.315
IUPAC Name N-[(4-ethoxyphenyl)methyl]-2,2-dimethoxyethanamine
Standard InChI InChI=1S/C13H21NO3/c1-4-17-12-7-5-11(6-8-12)9-14-10-13(15-2)16-3/h5-8,13-14H,4,9-10H2,1-3H3
Standard InChI Key ZBANIMRVIZIGRZ-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)CNCC(OC)OC

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Synonyms

The IUPAC name for this compound is N-(4-ethoxybenzyl)-2,2-dimethoxyethanamine . Alternative designations include Benzenemethanamine, N-(2,2-dimethoxyethyl)-4-ethoxy- and N-[(4-Ethoxyphenyl)methyl]-2,2-dimethoxyethanamine . Its CAS registry number, 1178640-57-7, provides a unique identifier for regulatory and commercial purposes .

Molecular Formula and Weight

The molecular formula C13H21NO3\text{C}_{13}\text{H}_{21}\text{NO}_3 reflects 13 carbon atoms, 21 hydrogens, one nitrogen, and three oxygen atoms. The exact mass is calculated as 239.31 g/mol , consistent with high-resolution mass spectrometry data.

Structural Analysis

The compound features:

  • A 4-ethoxybenzyl group (C6H4OCH2CH3\text{C}_6\text{H}_4\text{OCH}_2\text{CH}_3) attached to the amine nitrogen.

  • A 2,2-dimethoxyethyl moiety (CH2CH(OCH3)2\text{CH}_2\text{CH(OCH}_3)_2) providing steric and electronic modulation.

The ethoxy group on the aromatic ring enhances lipophilicity, while the dimethoxyethyl chain introduces conformational flexibility. The nitrogen’s lone pair remains available for coordination or protonation, influencing reactivity .

Synthesis and Manufacturing

Reductive Amination

A plausible route involves the reaction of 4-ethoxybenzaldehyde with 2,2-dimethoxyethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) . This method leverages the formation of an imine intermediate, followed by reduction to the secondary amine.

Alkylation of Primary Amines

Alternative strategies may employ the alkylation of 2,2-dimethoxyethylamine with 4-ethoxybenzyl chloride under basic conditions. Catalytic systems, such as cesium carbonate (Cs2CO3\text{Cs}_2\text{CO}_3) in methanol, have been reported for similar tertiary amine syntheses .

Physicochemical Properties

Physical State and Solubility

The compound is a liquid at room temperature , with a predicted density of 1.021±0.06g/cm31.021 \pm 0.06 \, \text{g/cm}^3 . Its lipophilic nature, indicated by a calculated logP of 1.97 , suggests solubility in organic solvents such as methanol, ethyl acetate, and dichloromethane.

Thermal Stability

The boiling point is estimated at 317.8 \pm 32.0 \, ^\circ\text{C} , requiring high-temperature distillation or vacuum processing for purification.

Spectroscopic Data

While experimental 1H^1\text{H} and 13C^{13}\text{C} NMR spectra are unavailable, predicted signals include:

  • Aromatic protons: δ 6.8–7.2 ppm (multiplet, 4H, Ar-H).

  • Ethoxy group: δ 1.4 ppm (triplet, 3H, CH2CH3\text{CH}_2\text{CH}_3), δ 4.0 ppm (quartet, 2H, OCH2CH3\text{OCH}_2\text{CH}_3).

  • Dimethoxyethyl chain: δ 3.3–3.5 ppm (singlets, 6H, OCH3\text{OCH}_3), δ 2.7–3.0 ppm (multiplet, 4H, NCH2CH\text{NCH}_2\text{CH}) .

Applications in Organic Synthesis

Intermediate for Heterocycle Formation

The compound’s dimethoxyethyl group serves as a masked aldehyde, enabling cyclization reactions under acidic conditions. For instance, treatment with HCl\text{HCl} may deprotect the acetal to generate an aldehyde, which can intramolecularly react with the amine to form isoquinoline or indole derivatives .

Pharmaceutical Relevance

Although direct pharmacological data are absent, structurally similar NBOMe compounds (e.g., 25I-NBOMe) demonstrate potent serotonin receptor agonism . This suggests potential utility in medicinal chemistry for CNS-targeted drug discovery.

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